4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

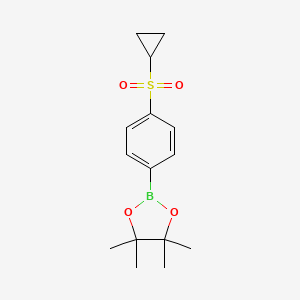

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which reflects the complete structural framework including the boronic ester core and the substituted aromatic system. The compound is assigned Chemical Abstracts Service registry number 648906-27-8, providing unambiguous identification in chemical databases and regulatory systems. The molecular formula C15H21BO4S indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one boron atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 308.2 grams per mole. The structural formula reveals the presence of a phenylboronic acid pinacol ester framework substituted at the para position with a cyclopropylsulfonyl group, creating a molecule that combines the reactivity of boronic esters with the unique electronic and steric properties of the cyclopropylsulfonyl substituent.

The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System string: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3. This notation provides a linear representation of the molecular structure that captures the connectivity patterns and stereochemical relationships within the molecule. The International Chemical Identifier key XSIXMQWYBMTLMS-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and computational platforms. The systematic analysis of the molecular formula reveals that the compound contains a total of 41 atoms distributed across a framework that maintains the characteristic six-membered dioxaborolane ring system of pinacol esters while incorporating the three-membered cyclopropyl ring and the sulfone functional group.

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C15H21BO4S |

| Molecular Weight | 308.2 g/mol |

| CAS Registry Number | 648906-27-8 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |

| InChI Key | XSIXMQWYBMTLMS-UHFFFAOYSA-N |

Crystal Structure Determination and X-ray Diffraction Studies

Crystal structure determination of this compound through X-ray diffraction techniques provides critical insights into the three-dimensional arrangement of atoms within the solid-state lattice. While specific crystallographic data for this exact compound was not extensively detailed in available literature, studies of related phenylboronic acid pinacol esters demonstrate the general structural principles that govern this class of compounds. The crystal structures of boronic acid pinacol esters typically reveal planar aromatic systems with the boronic ester group adopting a tetrahedral geometry around the boron center, consistent with sp3 hybridization of the boron atom when coordinated to the dioxaborolane ring system. The cyclopropylsulfonyl substituent introduces additional structural complexity through the presence of the highly strained three-membered ring and the tetrahedral sulfur center bearing two oxygen atoms in a sulfonyl configuration.

X-ray crystallographic analysis of similar boronic acid pinacol ester compounds indicates that these molecules frequently exhibit intermolecular interactions through hydrogen bonding and van der Waals forces that influence their packing arrangements in the solid state. The presence of the cyclopropylsulfonyl group likely contributes to unique packing motifs due to the geometric constraints imposed by the cyclopropyl ring and the dipolar nature of the sulfone functionality. The dioxaborolane ring system typically adopts a chair-like conformation that minimizes steric interactions between the four methyl substituents, while the phenyl ring maintains planarity with minimal deviation from ideal aromatic geometry. The sulfonyl group orientation relative to the phenyl ring plane is influenced by electronic conjugation effects and steric interactions with neighboring atoms, potentially leading to preferred conformational arrangements that are preserved in the crystal lattice.

The analysis of crystal packing arrangements reveals information about intermolecular interactions that may influence the compound's physical properties and behavior in solution. Studies of related pyrazole boronic acid pinacol ester compounds have demonstrated that X-ray crystallography combined with density functional theory calculations provides comprehensive understanding of molecular geometry optimization and vibrational properties. The crystallographic data typically includes unit cell parameters, space group symmetry, and atomic coordinates that enable precise determination of bond lengths, bond angles, and torsional angles throughout the molecular framework. These structural parameters are essential for understanding the compound's reactivity patterns and for designing synthetic strategies that utilize its unique structural features.

Spectroscopic Characterization (FT-IR, NMR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information and confirm molecular identity. Fourier-transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule, including the distinctive carbon-hydrogen stretching vibrations of the cyclopropyl ring, the symmetric and asymmetric stretching modes of the sulfone group, and the characteristic vibrations associated with the boronic ester framework. The cyclopropyl carbon-hydrogen stretching typically appears at higher frequencies due to the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring system. The sulfone functionality exhibits characteristic strong absorption bands around 1300-1150 cm⁻¹ corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations, while the aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals the characteristic multipicity patterns and chemical shift values for the cyclopropyl protons, which typically appear as complex multiplets due to the unique coupling patterns in the three-membered ring system. The aromatic protons of the phenyl ring exhibit characteristic downfield chemical shifts with coupling patterns that reflect the para-disubstitution pattern. The pinacol ester methyl groups appear as singlets at characteristic upfield positions, while carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework including the distinctive chemical shifts of the cyclopropyl carbons and the quaternary carbon atoms of the pinacol system. Boron-11 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the characteristic chemical shift of the tetrahedral boron center in the dioxaborolane environment.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 308 corresponding to the molecular formula C15H21BO4S, while characteristic fragment ions result from loss of the pinacol moiety, cyclopropyl group, or other structural elements. High-resolution mass spectrometry enables precise determination of elemental composition and confirms the presence of the boron and sulfur atoms through their characteristic isotope patterns. The fragmentation pathways observed in mass spectrometry experiments provide insights into the relative stability of different structural regions within the molecule and can be correlated with mechanistic understanding of the compound's reactivity. Tandem mass spectrometry techniques allow for detailed analysis of specific fragmentation processes and provide additional confirmation of structural connectivity patterns throughout the molecular framework.

| Spectroscopic Technique | Key Observations |

|---|---|

| FT-IR | Cyclopropyl C-H stretch (high frequency), SO2 stretch (1300-1150 cm⁻¹), aromatic C=C (1600-1500 cm⁻¹) |

| ¹H NMR | Cyclopropyl protons (complex multiplets), aromatic protons (downfield), pinacol methyls (singlets) |

| ¹³C NMR | Cyclopropyl carbons, quaternary pinacol carbons, aromatic carbons |

| ¹¹B NMR | Tetrahedral boron environment characteristic shift |

| MS | Molecular ion m/z 308, characteristic fragment patterns |

Comparative Analysis of Tautomeric Forms

The analysis of tautomeric forms in this compound requires consideration of the potential equilibria involving the boronic ester functionality and the influence of the cyclopropylsulfonyl substituent on electronic distribution throughout the molecular framework. Boronic acid esters can exist in equilibrium with their corresponding boronic acid forms through hydrolysis reactions, although the pinacol ester is generally more stable toward hydrolysis compared to other boronic ester protecting groups. The tetrahedral boron center in the pinacol ester form represents the predominant tautomeric state under typical conditions, while the trigonal planar boronic acid form becomes accessible through ester hydrolysis processes. The cyclopropylsulfonyl substituent influences these equilibria through its electron-withdrawing properties, which affect the electron density at the boron center and potentially alter the relative stability of different tautomeric forms.

The electronic effects of the cyclopropylsulfonyl group extend throughout the aromatic system and can influence the boron-oxygen bond strengths within the dioxaborolane ring. Comparative studies of related boronic acid pinacol esters have demonstrated that electron-withdrawing substituents generally increase the stability of the pinacol ester form by reducing the electron density at the boron center and strengthening the boron-oxygen bonds. The cyclopropyl group contributes additional complexity through its unique electronic properties, which result from the high degree of s-character in the carbon-carbon bonds of the strained three-membered ring. This electronic character can be transmitted through the sulfone linkage to the aromatic system and ultimately to the boronic ester functionality, creating subtle but potentially significant effects on tautomeric equilibria.

Solvent effects play a crucial role in determining the relative populations of different tautomeric forms, with protic solvents favoring hydrolysis to the boronic acid form while aprotic solvents maintain the pinacol ester structure. The development of robust boronic ester protecting groups has focused on creating systems that resist premature hydrolysis while maintaining the ability to be cleaved under controlled conditions. The pinacol ester represents a balance between stability and reactivity, with the cyclopropylsulfonyl substituent providing additional electronic modulation that may influence both the hydrolytic stability and the reactivity toward various chemical transformations. Temperature and pH conditions also affect tautomeric equilibria, with elevated temperatures and acidic or basic conditions generally favoring the hydrolysis pathway that leads to boronic acid formation and pinacol liberation.

| Tautomeric Form | Predominant Conditions | Stability Factors |

|---|---|---|

| Pinacol Ester | Aprotic solvents, neutral pH, ambient temperature | Strong B-O bonds, steric protection |

| Boronic Acid | Protic solvents, elevated temperature, acidic/basic pH | Hydrogen bonding stabilization |

| Hydrolysis Transition | Aqueous environments, catalytic conditions | Intermediate stability |

Properties

IUPAC Name |

2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIXMQWYBMTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials: 4-(Cyclopropylsulfonyl)aryl halides (e.g., bromides or iodides) and bis(pinacolato)diboron.

- Catalyst: Palladium complexes such as palladium dichloride with ligands like triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene.

- Base: Potassium carbonate or sodium acetate, which facilitates the transmetalation step.

- Solvent: Toluene, ethanol, or isopropanol, depending on the specific protocol.

- Reaction conditions: Heating at 25–110°C under inert atmosphere (nitrogen or argon) to promote coupling.

Example:

A typical synthesis involves reacting 4-(Cyclopropylsulfonyl)aryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium carbonate at reflux temperature, leading to the formation of the boronic ester.

Data Table:

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | PdCl₂ with phosphine ligand | Ensures high catalytic activity |

| Base | Potassium carbonate or sodium acetate | Promotes transmetalation |

| Temperature | 25–110°C | Elevated temperatures improve yield |

| Solvent | Toluene, ethanol, isopropanol | Solvent choice influences reaction kinetics |

Research Findings:

- The reaction efficiency is enhanced by controlling the ligand environment around palladium, with phosphine ligands improving yields.

- Heating facilitates the formation of the boronic ester, with reflux conditions often employed for optimal results.

- The process tolerates various functional groups, including the sulfonyl moiety, making it suitable for complex molecules.

Direct Borylation of Precursors

An alternative approach involves direct borylation of the aromatic ring bearing the sulfonyl group, often under catalytic conditions.

Procedure:

- Use of transition-metal catalysts (e.g., iridium or rhodium complexes) with diboron reagents.

- Reaction conducted at moderate temperatures (60–100°C) with inert atmospheres.

- Requires careful control of moisture to prevent hydrolysis of boron reagents.

Research Insights:

- Direct borylation provides a route to functionalize aryl sulfonyl compounds without pre-functionalization.

- The process's chemoselectivity is influenced by the electronic nature of the sulfonyl group, favoring ortho or para positions.

Post-Synthesis Purification and Esterification

Following the formation of the boronic acid, esterification with pinacol is typically performed to stabilize the boronic acid and facilitate handling.

Procedure:

- The boronic acid is reacted with excess pinacol in the presence of dehydrating agents or under reflux conditions.

- The esterification often occurs in anhydrous solvents like toluene or dichloromethane.

- Purification involves filtration, washing, and recrystallization to obtain high-purity pinacol esters.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Pinacol | Reflux, anhydrous conditions | 80–90% | Ensures stability of boronic ester |

| Purification | Recrystallization | Solvent varies | High purity | Critical for subsequent applications |

Notes on Reaction Optimization and Stability

- Moisture Sensitivity: Boronic esters are sensitive to hydrolysis; thus, reactions are performed under dry conditions.

- Temperature Control: Elevated temperatures accelerate coupling but require careful monitoring to avoid decomposition.

- Catalyst Loading: Optimal catalyst loading (typically 0.5–2 mol%) balances efficiency and cost.

- Reaction Monitoring: Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are used to track progress.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction typically occurs at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the boron center.

Substitution: Nucleophiles such as amines or alcohols can substitute the boron center under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation reactions yield boronic acids or esters.

Scientific Research Applications

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules and probes for studying biological processes.

Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boron reagent transfers its aryl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyclopropylsulfonyl group is strongly electron-withdrawing, increasing the Lewis acidity of the boron center, which may enhance reactivity in cross-coupling reactions compared to electron-donating groups like hydroxymethyl .

- Steric Effects: Cyclopropylsulfonyl and Boc-protected amino groups introduce bulkiness, which may reduce reaction rates in sterically demanding coupling partners compared to smaller substituents like hydroxymethyl.

Solubility and Solvent Compatibility

Table 2: Solubility Trends in Organic Solvents

- General Trends: Pinacol esters exhibit higher solubility in polar solvents (e.g., chloroform, acetone) than non-polar hydrocarbons due to their esterified boron centers. The cyclopropylsulfonyl group may slightly reduce solubility in non-polar solvents compared to simpler pinacol esters due to increased polarity.

Table 3: Reactivity and Application Comparisons

ROS Responsiveness :

- The sulfonyl group in this compound may degrade under high ROS (reactive oxygen species), enabling controlled drug release in inflammatory environments, similar to 4-(hydroxymethyl)phenylboronic acid pinacol ester (HPAP).

- HPAP releases acrylic acid upon oxidation, making it ideal for scavenging ROS in diabetic wound dressings.

- Synthetic Utility: Fluorinated analogues (e.g., 4-Cyclopropyl-2-fluorophenylboronic acid pinacol ester) are favored in coupling reactions requiring electron-deficient aryl partners. Boc-protected amino derivatives enable site-specific bioconjugation in peptide synthesis.

Biological Activity

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with enzymes and proteins. The boron atom can form complexes with hydroxyl groups in biomolecules, which can modulate enzyme activity and influence metabolic pathways. This interaction is particularly significant in the context of:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes.

- Signal Transduction : They may affect signaling pathways by modifying protein interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study demonstrated that this compound could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties, the compound was tested against various bacterial strains. The results showed that it effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via sequential functionalization of the phenyl ring. First, the cyclopropylsulfonyl group is introduced via sulfonylation of a halogenated precursor (e.g., 4-bromophenylboronic acid pinacol ester) using cyclopropanesulfonyl chloride under basic conditions (e.g., NaH in THF). The boronic ester group is stabilized by pinacol, which prevents protodeboronation. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Key Data : Related compounds (e.g., 3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester) have molecular weights ~300–330 g/mol and melting points 160–170°C, suggesting thermal stability during synthesis .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical Methods :

- NMR : , , and NMR confirm the presence of the cyclopropylsulfonyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and boronic ester (δ ~30–35 ppm for ).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBOS).

- GC/HPLC : Purity >97% is standard for boronic esters, as seen in analogous compounds like 4-methoxyphenylboronic acid pinacol ester .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic ester. Argon or nitrogen atmospheres are recommended for long-term storage .

- Decomposition Risks : Exposure to moisture or protic solvents (e.g., water, alcohols) hydrolyzes the pinacol ester to the boronic acid, reducing reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfonyl group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the cyclopropyl group may reduce coupling efficiency with bulky substrates.

- Optimization : Use Pd(PPh) or XPhos Pd G3 in toluene/water with KCO to mitigate steric effects. For example, related sulfonyl-substituted boronic esters achieve >80% yield in aryl-aryl couplings .

Q. What strategies resolve contradictions in catalytic activity data for this compound?

- Case Study : Discrepancies in coupling yields may arise from competing protodeboronation or ligand dissociation. Troubleshooting steps:

- Ligand Screening : Test bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.

- Additives : Add silver salts (AgO) to suppress boronic acid formation.

- Kinetic Analysis : Monitor reaction progress via NMR to identify decomposition pathways .

Q. How is this compound utilized in synthesizing ROS-sensitive biomaterials?

- Application : The boronic ester reacts with HO to form phenolic derivatives, enabling ROS-responsive drug delivery systems. For example, β-cyclodextrin functionalized with this compound releases therapeutics under oxidative stress .

- Experimental Design :

- Functionalization : Conjugate the boronic ester to β-cyclodextrin via CuAAC click chemistry.

- Validation : Confirm ROS sensitivity using fluorescence assays (e.g., Amplex Red) .

Safety and Handling

Q. What safety protocols are critical when working with this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.